![molecular formula C44H90S B3045422 1-(Docosylsulfanyl)docosane CAS No. 106683-08-3](/img/structure/B3045422.png)
1-(Docosylsulfanyl)docosane
Overview
Description
Docosane is a saturated 22-carbon aliphatic alcohol . It is also known by other names such as n-Docosane and Normal-docosane .
Molecular Structure Analysis
The molecular formula of Docosane is C22H46 . Its molecular weight is 310.6006 . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
There is a study on the phase transition of docosane in nanopores . The study used differential scanning calorimetry (DSC) and temperature-dependent powdered X-ray diffractions (XRD). The bulk C22 has a stable rotator phase R I and R II .
Physical And Chemical Properties Analysis
Docosane has a molecular weight of 310.6006 . The boiling point is 641.8 K . The fusion temperature is around 317 K . There is also a study on the phase transition of docosane in nanopores .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-docosylsulfanyldocosane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H90S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFLGPJOWXLJEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H90S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562593 | |
Record name | 1-(Docosylsulfanyl)docosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106683-08-3 | |
Record name | 1-(Docosylsulfanyl)docosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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